molecular formula C23H26N6O4S B2357335 3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide CAS No. 1115967-06-0

3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide

Cat. No. B2357335
CAS RN: 1115967-06-0
M. Wt: 482.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-amino-1,2,4-triazole , have been found to inhibit enzymes like imidazoleglycerol-phosphate dehydratase , which is involved in the histidine production pathway .

Mode of Action

Similar compounds like 3-amino-1,2,4-triazole are known to act as irreversible inhibitors of certain enzymes . They bind to the active site of the enzyme and prevent it from catalyzing its normal reactions .

Biochemical Pathways

By inhibiting the enzyme imidazoleglycerol-phosphate dehydratase, these compounds can disrupt the production of histidine, an essential amino acid .

Pharmacokinetics

For instance, 3-Amino-1,2,4-triazole, a compound with a similar structure, is soluble in water, methanol, ethanol, and chloroform, but insoluble in ether and acetone . This suggests that the compound could be well-absorbed and distributed in the body, but further studies would be needed to confirm this.

Result of Action

Similar compounds have been found to induce compensatory mechanisms in response to oxidative stress . For example, 3-Amino-1,2,4-triazole can induce the upregulation of enzymes like glutathione peroxidase (GPX) and glutathione reductase .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. For instance, very thermostable energetic materials based on a fused-triazole exhibit superior thermostability . .

properties

IUPAC Name

3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-15(2)12-24-19(30)9-10-28-21(32)17-7-3-4-8-18(17)29-22(28)26-27-23(29)34-14-20(31)25-13-16-6-5-11-33-16/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,24,30)(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXISGRWUZNIBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide

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